tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
tert-Butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinecarboxylate core, a pyrimidinyl group, and a chlorophenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinecarboxylate core, followed by the introduction of the pyrimidinyl and chlorophenyl groups. Common reagents used in these reactions include pyridine, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidinyl and pyrazinecarboxylate groups.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- tert-Butyl 4-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-carboxylate
- tert-Butyl 4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate stands out due to its unique combination of functional groups. This combination provides distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-pyridin-4-ylpyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O2/c1-25(2,3)34-24(33)32-14-12-31(13-15-32)23-20(16-27)21(17-4-6-19(26)7-5-17)29-22(30-23)18-8-10-28-11-9-18/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILVTMCAYUZRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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